N-allyl-3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
The compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, one of which is a benzene ring and the other is a diazine ring. The presence of the benzo[d][1,3]dioxol-5-ylmethyl group suggests that it may have similar properties to other compounds with this group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Unfortunately, without specific data or studies, it’s difficult to provide a detailed analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not known without specific studies or data .Scientific Research Applications
Synthesis and Potential Applications
Synthetic Routes and Analogs : Research has demonstrated various synthetic routes to create substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their thiono analogs, indicating a broad interest in quinazoline derivatives for their potential biological activities (Chau, Saegusa, & Iwakura, 1982). These compounds were synthesized via reactions involving methyl anthranilate with aryl-oxadiazolinones, suggesting a methodological relevance for constructing similar complex molecules.
Antipsychotic Potential : Heterocyclic carboxamides, including quinazoline derivatives, were evaluated for their antipsychotic properties, showing promise in binding to dopamine and serotonin receptors (Norman, Navas, Thompson, & Rigdon, 1996). This highlights the therapeutic potential of quinazoline derivatives in neurological disorders.
Antimicrobial and Antitubercular Activities : A study on quinazolinone analogs substituted with benzothiophene demonstrated significant antimicrobial and antitubercular activities, suggesting the utility of quinazoline frameworks in developing new antimicrobial agents (Rao & Subramaniam, 2015).
Cytotoxic Activity : The synthesis of dibenzisoquinoline and benzo[e]perimidine derivatives with cationic side chains from aminoanthraquinones showed varying degrees of cytotoxicity against cancer cell lines, indicating the potential of quinazoline derivatives in cancer therapy (Bu et al., 2001).
Herbicidal Activity : Benzoxazinone derivatives with an isoindolinedione substitution and a carboxylic ester group, related to the quinazoline scaffold, exhibited significant herbicidal activities against various weeds, hinting at agricultural applications (Huang et al., 2009).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-N-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-2-7-21-18(24)13-4-5-14-15(9-13)22-20(28)23(19(14)25)10-12-3-6-16-17(8-12)27-11-26-16/h2-6,8-9H,1,7,10-11H2,(H,21,24)(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKFXSUFACJDDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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